molecular formula C19H22ClN3O3 B11546813 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B11546813
M. Wt: 375.8 g/mol
InChI Key: DXZSLZPTKYBGOB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives followed by the introduction of the piperidine and chlorophenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aromatic ring can undergo electrophilic substitution reactions.

    Substitution: The piperidine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted anilines and piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline
  • N-[2-(4-chlorophenoxy)ethyl]-5-(piperidin-1-yl)aniline
  • N-[2-(4-bromophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C19H22ClN3O3/c20-15-4-7-17(8-5-15)26-13-10-21-18-14-16(6-9-19(18)23(24)25)22-11-2-1-3-12-22/h4-9,14,21H,1-3,10-13H2

InChI Key

DXZSLZPTKYBGOB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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